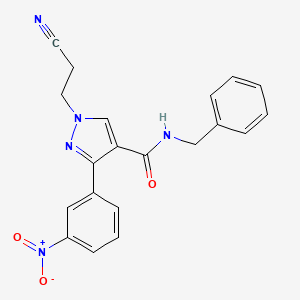
N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is a pyrazole derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail. In
Wirkmechanismus
The mechanism of action of N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide involves the inhibition of specific enzymes and receptors that are involved in various physiological processes. For example, it has been found to inhibit cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation. It also inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, relieve pain, and inhibit the growth of bacteria and fungi. Additionally, it has been shown to improve cognitive function and memory, making it a potential treatment for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide in lab experiments is its high potency and specificity. It has been shown to have a strong inhibitory effect on specific enzymes and receptors, making it a useful tool for studying their functions. However, its high potency can also be a limitation, as it may cause toxicity in certain cell lines or animal models.
Zukünftige Richtungen
There are several future directions for the research on N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide. One potential area of study is its use in the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, further research could be conducted to explore its potential in treating other neurological disorders, such as Parkinson's disease. Finally, the development of more efficient and cost-effective synthesis methods could lead to the production of larger quantities of N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide, making it more widely available for scientific research.
Synthesemethoden
The synthesis of N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide involves the reaction between 3-nitrobenzoyl chloride and 2-cyanoethyl benzyl ketone in the presence of pyridine. The resulting compound is then reacted with hydrazine hydrate to obtain the final product. This method has been optimized to achieve a high yield of the desired compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been studied extensively for its potential in various scientific fields. It has been found to possess anti-inflammatory, analgesic, and antimicrobial properties. Additionally, it has shown promising results in the treatment of cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c21-10-5-11-24-14-18(20(26)22-13-15-6-2-1-3-7-15)19(23-24)16-8-4-9-17(12-16)25(27)28/h1-4,6-9,12,14H,5,11,13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBCBVXHHQGWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dihydro-1H-inden-2-yl)-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4923535.png)

![1-(4-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923546.png)
![1-isobutylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B4923548.png)

![2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B4923559.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4923584.png)


![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4923604.png)

